Methylammonium 2-(4-chloro-2-methylphenoxy)propionate
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Overview
Description
Methylammonium 2-(4-chloro-2-methylphenoxy)propionate is an organic compound with the molecular formula C11H16ClNO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a methylammonium group and a 4-chloro-2-methylphenoxy group attached to a propionate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylammonium 2-(4-chloro-2-methylphenoxy)propionate typically involves the reaction of 4-chloro-2-methylphenol with a suitable propionate derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then reacted with methylamine to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methylammonium 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxypropionates.
Scientific Research Applications
Methylammonium 2-(4-chloro-2-methylphenoxy)propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methylammonium 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methylammonium 2-(4-chlorophenoxy)propionate
- Methylammonium 2-(4-methylphenoxy)propionate
- Methylammonium 2-(4-bromophenoxy)propionate
Uniqueness
Methylammonium 2-(4-chloro-2-methylphenoxy)propionate is unique due to the presence of both a chlorine and a methyl group on the phenoxy ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
94133-75-2 |
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Molecular Formula |
C11H16ClNO3 |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)propanoate;methylazanium |
InChI |
InChI=1S/C10H11ClO3.CH5N/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;1-2/h3-5,7H,1-2H3,(H,12,13);2H2,1H3 |
InChI Key |
SVKZQCGVVBFFRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].C[NH3+] |
Origin of Product |
United States |
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